molecular formula C9H16N4O B1527224 2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1250167-09-9

2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B1527224
CAS No.: 1250167-09-9
M. Wt: 196.25 g/mol
InChI Key: DXQSILJDFCMEOL-UHFFFAOYSA-N
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Description

2-(3-Propyl-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound with the molecular formula C9H16N4O It belongs to the class of triazole derivatives and morpholine compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Propyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of propylamine with 1,2,4-triazole derivatives under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Propyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

  • Industry: It is used in the development of new materials and chemicals with improved properties.

Comparison with Similar Compounds

  • 2-(1H-1,2,4-triazol-3-yl)pyridine

  • 1,2,4-triazoles

  • Other triazole derivatives

Properties

IUPAC Name

2-(5-propyl-1H-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-3-8-11-9(13-12-8)7-6-10-4-5-14-7/h7,10H,2-6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQSILJDFCMEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 3
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 4
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine

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